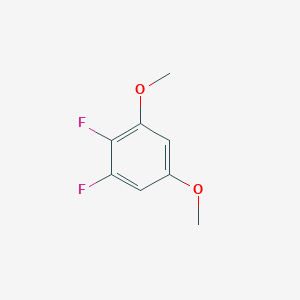
1,2-Difluoro-3,5-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether. It has been widely used in various fields of research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable precursor, such as 1,2-dimethoxybenzene, with a fluorinating agent like elemental fluorine or a fluorinating reagent under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions: 1,2-Difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones or reduced to yield hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce quinones and hydroquinones, respectively .
科学研究应用
1,2-Difluoro-3,5-dimethoxybenzene has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.
Medicine: It is explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals, including advanced materials and agrochemicals.
作用机制
The mechanism by which 1,2-difluoro-3,5-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles or electrophiles . The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
相似化合物的比较
1,2-Difluoro-4,5-dimethoxybenzene: This compound has a similar structure but with different positions of the fluorine and methoxy groups.
1-Fluoro-3,5-dimethoxybenzene: This compound contains only one fluorine atom, which can lead to different reactivity and properties compared to 1,2-difluoro-3,5-dimethoxybenzene.
1,2-Dimethoxybenzene: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to non-fluorinated or mono-fluorinated analogs . This makes it a valuable compound for studying the effects of fluorination on aromatic systems and for developing new materials and pharmaceuticals with enhanced properties .
属性
IUPAC Name |
1,2-difluoro-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJOGRUHLMGCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
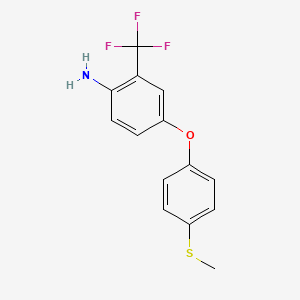
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
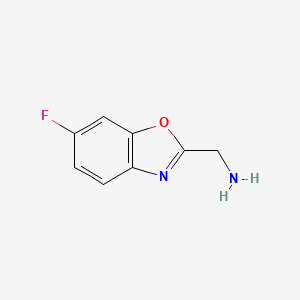


![1-[3-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1401176.png)
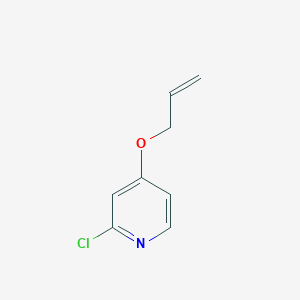
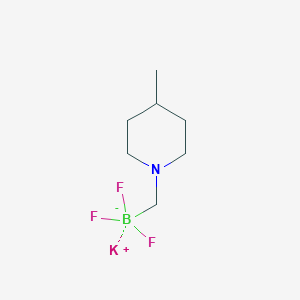
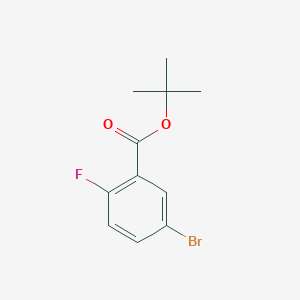
![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
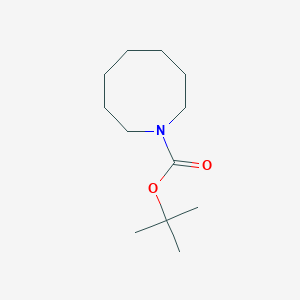
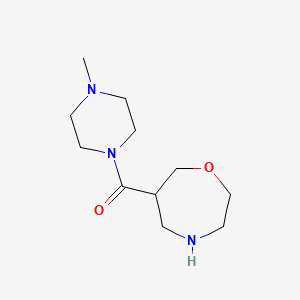
![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
